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Compound Focus: Fobisin 101
Cat. No.: S$11208457

The table below summarizes the core biochemical characteristics of FOBISIN 101.

Property Description

IUPAC Name Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphorylJoxymethyl]-6-methyl-5-
oxidopyridin-2-yl]diazenyl]benzoate [1]

CAS Number 1370281-06-3 [1]

Molecular C15H11N3Na308P [1]

Formula

Molecular 461.21 g/mol [1]

Weight

Mechanistic Small molecule 14-3-3 protein-protein interaction inhibitor; pSer/Thr-mimetic [2]
Role

Detailed Mechanism of Action

The inhibitory action of FOBISIN 101 is a multi-stage process that begins with initial binding and can lead

to irreversible inactivation.
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FOBISIN 101
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Overview of FOBISIN 101's inhibitory mechanism, from initial binding to covalent inactivation.

e Initial Binding and Non-Covalent Inhibition: FOBISIN 101 is structured like a pyridoxal-phosphate
moiety linked to a benzoate group [2]. It competitively occupies the conserved, amphipathic
phosphopeptide-binding groove of 14-3-3 proteins, acting as a phosphoserine/threonine mimetic. This

physically blocks client proteins like Raf-1 and PRAS40 from binding [2].
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e Covalent Inactivation Triggered by Radiation: A unique aspect of its mechanism was revealed
through crystallography. When FOBISIN 101 was soaked into 14-3-3( crystals and exposed to
synchrotron X-ray radiation, an unexpected reaction occurred [2] [3]. The exocyclic nitrogen atom of
FOBISIN 101's central diazene group formed a covalent bond with the terminal nitrogen (N() of

Lys120 within the binding groove. This covalent adduct leads to persistent inactivation of 14-3-3,

suggesting potential for radiation-triggered therapeutic agents [2].

Experimental Evidence of Inhibitory Activity

The biological activity of FOBISIN 101 has been validated through multiple, complementary biochemical

and functional assays, as summarized below.

Reported ICso /

A T T: t | Syst Key Findi

ssay Type arget /| System ey Finding Effect
Fluorescence 14-3-3y + pS259-Raf-1 Identified from LOPAC N/A
Polarization [2] peptide library screen

GST Pull-Down [2] 14-3-3 binding to full-length Dose-dependent

Raf-1 & PRAS40 disruption of interaction
Quantitative ELISA 14-3-3C/y + PRAS40 Effective inhibition of
[2] [1] binding
Functional Assay Stimulation of ExoS ADP- Pan-isoform inhibition
[2] [1] ribosyltransferase

Structural Insights from Crystallography

The crystal structure of 14-3-3C in complex with FOBISIN 101 (PDB ID: 3RDH) provides the mechanistic

basis for its action [2] [3].

Comparable to R18
peptide effect

9.3 uM (Q), 16.4 uM
(v)

6—-19 uM (across all
7 isoforms)

e Covalent Linkage: The defining feature is the covalent diazene adduct between FOBISIN 101 and

Lys120 of 14-3-3( [2].
¢ Key Binding Interactions:
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o The phosphate group of FOBISIN 101 interacts with the side chains of Lys49 and Asn173.
o The pyridoxal ring makes van der Waals contact with the side chain of lle217.
o A solvent molecule bridges Arg56 and Arg127 [2].
¢ Displacement of Phosphate Group: The covalent bonding causes the phosphate group of FOBISIN
101 to shift approximately 4 A away from the canonical phosphoserine binding site of 14-3-3, toward
Lys120. This misplacement and the obstruction of the groove explain the potent inhibitory effect [2].

Key Experimental Protocols

For researchers aiming to validate or work with FOBISIN 101, here are the core methodologies from the key

studies.

Fluorescence Polarization (FP)-Based Screening

e Purpose: High-throughput screening for compounds that disrupt 14-3-3/client binding [2].

e Procedure:
o Incubate 14-3-3y protein with a fluorescently-labeled pS259-Raf-1 peptide.
o Add compounds from a chemical library (e.g., LOPAC).
o Measure fluorescence polarization. A decrease in polarization indicates displacement of the

peptide by an inhibitor [2].

GST Fusion 14-3-3 Affinity Chromatography

e Purpose: To confirm disruption of 14-3-3 binding to full-length client proteins [2].

e Procedure:
o Prepare cell lysates containing client proteins (e.g., from stimulated cells).
o Incubate the lysate with GST-14-3-3 bound to glutathione beads.
o Add the inhibitor (FOBISIN 101) or a control peptide (e.g., R18) to the binding reaction.
o Wash the beads and elute the bound proteins.
o Analyze the eluates by Western blotting for client proteins (e.g., Raf-1, PRAS40). Successful
inhibition reduces client protein in the eluate [2].

Exoenzyme S (ExoS) ADP-Ribosyltransferase Stimulation Assay

e Purpose: A functional, non-binding assay to test 14-3-3 inhibition [2].
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e Procedure:

o The ADP-ribosyltransferase activity of Pseudomonas aeruginosa ExoS is dependent on its
interaction with 14-3-3 proteins.

o Set up a reaction containing ExoS, 14-3-3 protein, and its substrate.

o Add FOBISIN 101 at varying concentrations.

o Measure the decrease in ADP-ribosyltransferase activity (e.g., via radioactivity or other
detection methods) compared to the 14-3-3-stimulated level. This directly demonstrates
functional disruption of the 14-3-3/Exo0S interaction [2].

Future Directions and Therapeutic Potential

FOBISIN 101 represents a pioneering proof-of-concept for a unique class of 14-3-3 inhibitors [2]. Its most
striking feature—the X-ray-triggered covalent modification—suggests a potential avenue for developing
radiation-triggered therapeutic agents. Such molecules could be activated specifically at disease sites, like
tumors, receiving radiotherapy, potentially offering a novel synergistic treatment strategy for 14-3-3-

mediated diseases such as cancer [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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